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Quantitative Inhibition Profile

The table below summarizes the key quantitative data for digallic acid's inhibition of DNA gyrase and

topoisomerase IV, primarily derived from gel-based assays [1].

ICs0 (Gel-Based ICs0 (SDFQ Inhibition Constant o
Enzyme Target . Inhibition Mode
Assay) Assay) (Ki)
DNA Gyrase 2 uM 1.9 uM 347 nM ATP-competitive
[1]
Topoisomerase 8 uM 7.3 UM Not specified ATP-competitive
v [1]

Key Insight: Digallic acid is approximately four times more potent at inhibiting DNA gyrase than
topoisomerase IV under these experimental conditions [1]. For context, the study also tested simple gallic
acid, which showed no inhibition of either enzyme at concentrations up to 500 pM, highlighting the

significance of the digallic structure [1].

Experimental Methodologies
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The quantitative data presented above were generated using the following established biochemical and

microbiological protocols.

DNA Supercoiling Inhibition Assay (for DNA Gyrase)

This gel-based assay measures the enzyme's ability to introduce negative supercoils into a relaxed DNA

plasmid [1].

e Workflow: The reaction mixture containing DNA gyrase and a relaxed plasmid is incubated with the
test compound. If the inhibitor is effective, the gyrase is unable to supercoil the DNA. The products
are then analyzed using gel electrophoresis. Successful supercoiling results in faster-migrating DNA
bands, while inhibition leaves the relaxed plasmid, which migrates slower [1] [2].

¢ Visualization: The gel is stained with a fluorescent dye like ethidium bromide, and the DNA bands
are visualized under UV light to determine the degree of inhibition [1].

Decatenation Inhibition Assay (for Topoisomerase 1V)

This assay evaluates the ability of topoisomerase IV to disentangle linked DNA circles (catenanes), a

primary physiological function [3].

e Substrate: Kinoplast DNA (kDNA), which is a network of catenated DNA rings, is used as the
substrate [2].

e Workflow: Topoisomerase IV is incubated with KDNA in the presence of the test compound. An active
enzyme will decatenate the kDNA into individual circular DNA monomers. The reaction products are
run on an agarose gel. Successful decatenation produces a distinct band of monomeric DNA,
whereas inhibition results in the high-molecular-weight KDNA network remaining in the well [1] [2].

Supercoiling-Dependent Fluorescence Quenching (SDFQ) Assay

This is a high-throughput, quantitative method used to confirm inhibition data, particularly for DNA gyrase
[1] [4].

¢ Principle: A plasmid DNA is labeled with a fluorescent dye. When the plasmid is in a relaxed state,
the fluorescence is high. When DNA gyrase supercoils it, the DNA compacts, bringing dye molecules
closer and causing fluorescence quenching (Homo-FRET) [1].
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e Workflow: The inhibition of supercoiling by a compound prevents this compaction and quenching,

resulting in sustained high fluorescence. The ICso value is determined by measuring the fluorescence
intensity in the presence of the inhibitor [1].

ATPase Kinetics Assay

This method determines the mechanism of inhibition.

e Workflow: The ATPase activity of DNA gyrase is measured in a coupled enzyme system using

pyruvate kinase and lactate dehydrogenase, which links ATP hydrolysis to the oxidation of NADH
(monitored by a decrease in absorbance at 340 nm) [2].

¢ Mechanism Determination: By measuring reaction rates (Vo) at varying ATP concentrations in the
presence and absence of the inhibitor, the data can be fitted to the Michaelis-Menten model. A

change in the apparent Km without affecting Vmax indicates competitive inhibition, confirming the
inhibitor competes with ATP for the same binding site on the GyrB subunit [1].

Experimental Workflow for Enzyme Inhibition Profiling

The diagram below outlines the logical sequence of key experiments used to characterize a compound's

activity against DNA gyrase and topoisomerase IV.

© 2026 Smolecule. All rights reserved. 3/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9742164/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4068256/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9742164/
https://www.smolecule.com/products/s526080?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Compound of Interest
(e.g., Digallic Acid)

Primary Enzymatic Assays

¢

DNA Gyrase
upercoiling Assay

Topo IV
Decatenation Assay

High-Throughput Screenin
(SDFQ Assay)

)

ICs0 Determination

Mechanism of Action Study

(ATPase Kinetics Assay)

Inhibition Constant (Ki) and
Mode Elucidation

Microbiological Validation

Minimum Inhibitory Efflux Pump
Concentration (MIC) Influence Check

Antibacterial Activity

© 2026 Smolecule. All rights reserved. 4/6

Tech Support


https://www.smolecule.com/products/s526080?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Click to download full resolution via product page

Broader Context and Research Implications

¢ Resistance and Selectivity: Targeting the ATP-binding site of GyrB/ParE, as digallic acid does, is a
strategy to overcome resistance to fluoroquinolones (which target GyrA/ParC) [5]. A key challenge for
such ATP-competitive inhibitors is achieving selectivity over human ATP-binding proteins like Hsp90
and topoisomerase lla to avoid off-target toxicity [6].

e Structural Activity Relationship (SAR): The study [1] found that gallate derivatives with longer
hydrophobic chains (e.g., dodecyl gallate) showed significantly increased inhibition potency against
DNA gyrase, providing a solid foundation for the design of more potent gallate-based antibiotics.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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